O-(7-chloro-4-quinolyl)ethylene glycol
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Overview
Description
2-(7-Chloro-quinolin-4-yloxy)-ethanol is a chemical compound that features a quinoline ring substituted with a chlorine atom at the 7th position and an ethoxy group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-quinolin-4-yloxy)-ethanol typically involves the reaction of 7-chloroquinoline with ethylene glycol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(7-Chloro-quinolin-4-yloxy)-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(7-chloroquinolin-4-yloxy)acetaldehyde.
Reduction: Formation of 2-(7-chloro-1,2,3,4-tetrahydroquinolin-4-yloxy)ethanol.
Substitution: Formation of 2-(7-substituted-quinolin-4-yloxy)ethanol derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimalarial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-Chloro-quinolin-4-yloxy)-ethanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the crystallization of heme, a crucial process in the life cycle of the malaria parasite . Additionally, it may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-Chloroquinoline: A precursor in the synthesis of 2-(7-Chloro-quinolin-4-yloxy)-ethanol.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with a hydroxyl group at the 4th position of the quinoline ring.
Uniqueness
2-(7-Chloro-quinolin-4-yloxy)-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H10ClNO2 |
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Molecular Weight |
223.65 g/mol |
IUPAC Name |
2-(7-chloroquinolin-4-yl)oxyethanol |
InChI |
InChI=1S/C11H10ClNO2/c12-8-1-2-9-10(7-8)13-4-3-11(9)15-6-5-14/h1-4,7,14H,5-6H2 |
InChI Key |
PWWZYMANOISBAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)OCCO |
Origin of Product |
United States |
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